AKOS B018304

描述

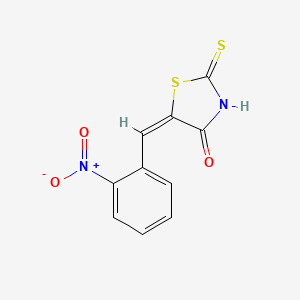

The exact mass of the compound (5E)-2-mercapto-5-(2-nitrobenzylidene)-1,3-thiazol-4(5H)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(5E)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O3S2/c13-9-8(17-10(16)11-9)5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H,11,13,16)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTRUEBEEFZQBL-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=S)S2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dual-Action Mechanism of AKOS B018304: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

AKOS B018304, a potent arylalkylidene derivative, has emerged as a molecule of significant interest due to its dual mechanisms of action, demonstrating efficacy as both an antiviral agent against Chikungunya virus (CHIKV) and as a novel inhibitor of Ubiquitin-Specific Protease 14 (USP14) for potential applications in oncology. This technical guide provides an in-depth exploration of the core mechanisms, supported by available quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Section 1: Antiviral Activity - Inhibition of Chikungunya Virus nsP2 Protease

This compound has been identified as a potent inhibitor of the Chikungunya virus, an alphavirus transmitted by mosquitoes that causes debilitating joint pain. The primary proposed mechanism for its antiviral activity is the inhibition of the viral non-structural protein 2 (nsP2) protease.

The nsP2 protease is a cysteine protease essential for the processing of the viral polyprotein, a critical step in the replication cycle of the virus. By inhibiting this enzyme, this compound effectively halts the production of mature viral proteins necessary for replication, thereby suppressing the propagation of the virus.

Quantitative Data: Antiviral Efficacy

| Compound Class | Assay Type | Cell Line | Virus Strain | Efficacy Metric | Value (µM) | Reference |

| Thiazolidone Derivatives | CPE Reduction | Vero | LR2006_OPY1 | EC50 | 0.42 - 40.1 | Jadav SS, et al., 2015 |

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

This assay is a common method to evaluate the in vitro antiviral activity of a compound by measuring its ability to protect host cells from virus-induced cell death (cytopathic effect).

Objective: To determine the concentration of this compound required to inhibit the cytopathic effect of Chikungunya virus in a susceptible cell line.

Materials:

-

Vero cells (or other susceptible cell line)

-

Chikungunya virus (e.g., LR2006_OPY1 strain)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., Neutral Red, MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed Vero cells in 96-well plates at a density that will form a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical starting concentration might be 100 µM, with 2-fold or 3-fold serial dilutions.

-

Infection and Treatment:

-

Remove the growth medium from the confluent cell monolayers.

-

Add the diluted this compound to the wells.

-

Infect the cells with a pre-titered amount of Chikungunya virus that causes a significant cytopathic effect within 48-72 hours.

-

Include control wells: cells only (no virus, no compound), cells with virus (no compound), and cells with compound only (no virus) to assess cytotoxicity.

-

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 48-72 hours, or until the desired level of CPE is observed in the virus control wells.

-

Quantification of Cell Viability:

-

Remove the medium from the wells.

-

Add a cell viability reagent according to the manufacturer's instructions. For example, with Neutral Red, incubate the cells with the dye, followed by a wash and solubilization step.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The 50% effective concentration (EC50) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism: Inhibition of Viral Polyprotein Processing

Caption: this compound inhibits Chikungunya virus replication by targeting the nsP2 protease.

Section 2: Anti-Cancer Activity - Covalent Inhibition of USP14

More recently, this compound has been identified as a novel, potent inhibitor of Ubiquitin-Specific Protease 14 (USP14), a deubiquitinating enzyme (DUB) associated with the proteasome. USP14 plays a crucial role in regulating protein turnover and has been implicated in the progression of various cancers, including colorectal cancer (CRC).

The mechanism of action involves the direct binding of this compound to USP14 and the covalent modification of the active-site cysteine residue (Cys114). This irreversible inhibition of USP14's deubiquitinase activity leads to the destabilization of key substrate proteins, such as MEF2D. The downregulation of MEF2D subsequently results in the reduced expression of extracellular matrix (ECM)-related transcription factors like ITGB4, ultimately suppressing cancer cell proliferation and metastasis.[1]

Quantitative Data: USP14 Inhibition and Anti-Proliferative Effects

| Target/Cell Line | Assay Type | Efficacy Metric | Value (µM) | Reference |

| USP14 | Ub-AMC Hydrolysis Assay | IC50 | 0.98 | [1] |

| SW620 (CRC cells) | Cell Proliferation Assay | IC50 | 9.88 | [1] |

| HCT116 (CRC cells) | Cell Proliferation Assay | IC50 | 16.57 | [1] |

Experimental Protocol: In Vitro Ub-AMC Hydrolysis Assay for USP14 Inhibition

This assay measures the deubiquitinase activity of USP14 by monitoring the cleavage of a fluorogenic substrate, ubiquitin-7-amino-4-methylcoumarin (Ub-AMC).

Objective: To determine the concentration of this compound required to inhibit 50% of USP14's enzymatic activity.

Materials:

-

Recombinant human USP14 enzyme

-

Ubiquitin-AMC substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)

-

This compound stock solution (in DMSO)

-

384-well black, low-volume assay plates

-

Fluorescence plate reader

Procedure:

-

Compound Plating: Dispense serial dilutions of this compound into the assay plate. Include DMSO-only wells as a negative control (100% activity).

-

Enzyme Addition: Add a solution of USP14 enzyme to each well containing the compound and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the Ub-AMC substrate to all wells.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time (e.g., every minute for 30-60 minutes). The rate of the reaction is proportional to the slope of the fluorescence versus time plot.

-

Data Analysis:

-

Calculate the initial reaction velocity for each well.

-

Normalize the velocities to the DMSO control to determine the percent inhibition for each concentration of this compound.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Visualizing the Mechanism: USP14 Inhibition Signaling Pathway

Caption: this compound inhibits USP14, leading to the downregulation of pro-metastatic factors.

Summary and Future Directions

This compound presents a fascinating case of a small molecule with dual inhibitory capacities against two distinct and therapeutically relevant targets: a viral protease and a human deubiquitinating enzyme. The proposed inhibition of Chikungunya virus nsP2 protease provides a promising avenue for the development of much-needed antiviral therapies. Simultaneously, its well-defined mechanism as a covalent inhibitor of USP14 opens up new possibilities for anti-cancer drug discovery, particularly for colorectal cancer.

Further research is warranted to fully elucidate the structure-activity relationships for both activities, optimize the compound's pharmacokinetic and pharmacodynamic properties, and evaluate its in vivo efficacy and safety in relevant disease models. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and build upon the exciting therapeutic potential of this compound.

References

AKOS B018304: A Dual-Targeting Small Molecule with Implications in Neuroscience and Virology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AKOS B018304, also known as C6 or NSC 43396, is a small molecule with the IUPAC name (5Z)-5-(2-Nitrobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one. It has been identified as a potent allosteric inhibitor of the transcription factor ΔFosB, a key regulator of long-term neural plasticity involved in addiction and other neurological disorders. Additionally, commercial suppliers report its activity as a potent inhibitor of the Chikungunya virus (CHIKV), an arbovirus causing debilitating arthralgia. This guide provides a comprehensive overview of the chemical properties, biological activities, and experimental protocols related to this compound, with a focus on its well-documented role as a ΔFosB inhibitor. While its anti-CHIKV activity is noted, it is important to highlight that primary peer-reviewed literature detailing this specific activity and its mechanism was not identified during the preparation of this document.

Chemical and Physical Properties

This compound is an arylalkylidene derivative of rhodanine (B49660). Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 6308-22-1 |

| Molecular Formula | C₁₀H₆N₂O₃S₂ |

| Molecular Weight | 266.30 g/mol |

| IUPAC Name | (5Z)-5-(2-Nitrobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one |

| Synonyms | C6, NSC 43396 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Biological Activity: Inhibition of ΔFosB

The most well-characterized biological activity of this compound is its inhibition of the transcription factor ΔFosB. ΔFosB is a truncated splice variant of the FosB gene that is exceptionally stable and accumulates in neurons upon chronic exposure to various stimuli, including drugs of abuse, stress, and certain medications. This accumulation is believed to mediate long-lasting changes in gene expression that underlie addiction and other neuropsychiatric conditions.

Quantitative Data

A high-throughput screening campaign identified this compound (referred to as C6 in the primary literature) as an inhibitor of ΔFosB's interaction with DNA.[1]

| Target | Assay | IC₅₀ (μM) |

| ΔFosB-DNA Binding | Fluorescence Polarization | 10.1 |

Mechanism of Action

This compound acts as an allosteric inhibitor of ΔFosB.[1] It is proposed to induce a structural change in the ΔFosB protein, which in turn prevents it from binding to its target DNA sequences, specifically the AP-1 consensus sites in the promoters of its target genes.[1]

Signaling Pathway

The following diagram illustrates the signaling pathway leading to ΔFosB-mediated gene transcription and the inhibitory action of this compound.

Experimental Protocol: Fluorescence Polarization Assay

The following protocol was adapted from the primary literature that identified this compound as a ΔFosB inhibitor.[1]

Objective: To identify small molecule inhibitors of the ΔFosB-DNA interaction.

Materials:

-

N-terminally His₆-tagged ΔFosB (NHis₆-ΔFosB)

-

TAMRA-labeled oligonucleotide containing the cdk5 AP-1 consensus site (TMR-cdk5)

-

FP buffer: 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT

-

This compound (or other test compounds) dissolved in DMSO

-

384-well assay plates

-

Pherastar plate reader (or equivalent)

Procedure:

-

Test compounds are dispensed into 384-well assay plates. For dose-response curves, a serial dilution of the compound is prepared.

-

280 nM of NHis₆-ΔFosB (monomer concentration) in FP buffer is added to each well.

-

The plate is incubated for a specified period to allow for compound-protein interaction.

-

50 nM of the TMR-cdk5 oligonucleotide is added to each well.

-

The plate is incubated for 15 minutes at room temperature to allow for protein-DNA binding to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader.

-

Controls:

-

Positive control (100% inhibition): Wells containing only the TMR-cdk5 oligonucleotide.

-

Negative control (0% inhibition): Wells containing TMR-cdk5 and 280 nM ΔFosB, but no test compound.

-

-

The percentage of inhibition for each compound concentration is calculated, and IC₅₀ values are determined by fitting the data to a dose-response curve.

The following diagram outlines the experimental workflow.

Reported Biological Activity: Inhibition of Chikungunya Virus

Several commercial chemical suppliers list this compound as a potent inhibitor of the Chikungunya virus (CHIKV) with low micromolar activity. However, a comprehensive search of peer-reviewed scientific literature did not yield a primary research article that substantiates this claim with detailed experimental data, including specific IC₅₀ or EC₅₀ values and the experimental protocols used for their determination.

Chikungunya Virus and Potential Targets

CHIKV is a mosquito-borne alphavirus that causes fever, rash, and severe, often chronic, polyarthralgia. The virus has a single-stranded, positive-sense RNA genome that is translated into two large polyproteins. These polyproteins are subsequently cleaved by the viral non-structural protein 2 (nsP2) protease into individual structural and non-structural proteins that are essential for viral replication and assembly. The nsP2 protease is therefore considered a prime target for antiviral drug development. Given that this compound is a rhodanine derivative, and other rhodanine-based compounds have been investigated as inhibitors of various viral proteases, it is plausible that its reported anti-CHIKV activity could be mediated through the inhibition of the nsP2 protease.

Chikungunya Virus Replication Cycle

The following diagram provides a simplified overview of the CHIKV replication cycle, highlighting the crucial role of the nsP2 protease.

Conclusion

This compound is a valuable chemical probe for studying the function of the transcription factor ΔFosB. Its well-documented allosteric inhibitory activity provides a tool for investigating the role of ΔFosB in various neurological processes and disease models. While its reported anti-Chikungunya virus activity is intriguing, further research and publication of primary data are necessary to validate this claim and elucidate its mechanism of action against the virus. Researchers interested in the anti-CHIKV properties of this compound are encouraged to perform their own in vitro and in vivo studies to confirm the activity and determine its therapeutic potential.

References

AKOS B018304: A Technical Guide to a Novel Allosteric Inhibitor of ΔFosB

For Researchers, Scientists, and Drug Development Professionals

Introduction

ΔFosB, a uniquely stable transcription factor, has emerged as a critical regulator in the molecular pathways underlying chronic neurological and psychiatric conditions, including drug addiction, depression, and dyskinesia.[1][2][3] Its persistent accumulation in specific brain regions following chronic stimuli triggers long-lasting changes in gene expression, making it a compelling target for therapeutic intervention.[2][3][4] This document provides a comprehensive technical overview of AKOS B018304, an arylalkylidene derivative identified as a potent, allosteric inhibitor of ΔFosB.

This compound, also known as C6 or NSC 43396, offers a promising tool for dissecting the complex roles of ΔFosB and presents a potential starting point for the development of novel therapeutics.[5] This guide will delve into its mechanism of action, quantitative data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Chemical and Physical Properties

This compound is an arylalkylidene derivative characterized by a polar substitution at the para-position.[5][6] Its chemical structure and key properties are summarized below.

| Property | Value |

| IUPAC Name | (5Z)-5-[(4-nitrophenyl)methylidene]-2-thioxo-1,3-thiazolidin-4-one |

| Synonyms | C6, NSC 43396 |

| CAS Number | 6308-22-1 |

| Molecular Formula | C10H6N2O3S2 |

| Molecular Weight | 266.30 g/mol [5] |

| Appearance | Powder |

| Purity | Typically >99%[5][7] |

| Solubility | Soluble in DMSO (≥ 77.5 mg/mL)[8]; Insoluble in water[5] |

Mechanism of Action

This compound functions as an allosteric inhibitor of ΔFosB.[5] Unlike competitive inhibitors that bind to the active site, this compound is believed to bind to a site on the ΔFosB protein distinct from its DNA-binding domain. This binding event induces a conformational change in ΔFosB, which in turn prevents the protein from effectively binding to its target DNA sequences.[5] This allosteric mechanism offers potential advantages, including higher specificity and a reduced likelihood of off-target effects compared to inhibitors that target the highly conserved DNA-binding domains of transcription factors.

Quantitative Data

The primary quantitative measure of this compound's potency comes from in vitro binding assays. The following table summarizes the available data.

| Assay | Description | Parameter | Value |

| Fluorescence Polarization | Measures the disruption of the interaction between ΔFosB and a fluorescently labeled DNA probe (TMR-cdk5). | IC50 | 10.1 μM[5] |

IC50 (Half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the binding of ΔFosB to its DNA target by 50%.

ΔFosB Signaling Pathway

ΔFosB is a member of the Fos family of transcription factors and forms heterodimers with Jun family proteins (e.g., JunD) to create the Activator Protein-1 (AP-1) transcription complex.[1][4][9] This complex then binds to AP-1 consensus sequences in the promoter regions of target genes, thereby regulating their transcription.[1][4] The stability of ΔFosB is enhanced by phosphorylation, for instance by CaMKII.[1] The signaling cascade leading to ΔFosB accumulation and its subsequent effects on gene expression is a central mechanism in neuronal plasticity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize ΔFosB inhibitors like this compound. These are generalized protocols based on standard laboratory practices.

Fluorescence Polarization (FP) Assay for DNA Binding Inhibition

This assay is used to quantify the ability of a compound to disrupt the binding of ΔFosB to a fluorescently labeled DNA oligonucleotide.

Principle: A small, fluorescently labeled DNA probe tumbles rapidly in solution, resulting in low fluorescence polarization. When bound by the larger ΔFosB protein, the complex tumbles more slowly, increasing the polarization. An inhibitor that disrupts this binding will cause a decrease in polarization.

Materials:

-

Recombinant ΔFosB protein (and JunD for heterodimer studies)

-

Fluorescently labeled DNA oligonucleotide with an AP-1 binding site (e.g., TAMRA-labeled cdk5 promoter sequence)

-

This compound stock solution (in DMSO)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT)

-

384-well, low-volume, black, non-binding surface plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 384-well plate, add the diluted this compound solutions. Include wells with buffer and DMSO as controls (0% and 100% binding, respectively).

-

Add recombinant ΔFosB protein (e.g., 280 nM final concentration) to each well, except for the "no protein" control wells.

-

Add the fluorescently labeled DNA probe (e.g., 50 nM final concentration) to all wells.

-

Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Measure fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

AP-1 Luciferase Reporter Assay

This cell-based assay measures the ability of a compound to modulate the transcriptional activity of the AP-1 complex, of which ΔFosB is a component.

Principle: Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple AP-1 binding sites. Increased AP-1 activity leads to increased luciferase expression and a measurable light signal.

Materials:

-

A suitable cell line (e.g., HEK293T or Neuro2A)

-

AP-1 luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)

-

Plasmids for expressing ΔFosB and JunD

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the AP-1 luciferase reporter, the control Renilla plasmid, and the ΔFosB/JunD expression plasmids using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

-

Incubate the cells for an additional 24-48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.

-

Analyze the effect of this compound on AP-1 transcriptional activity.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a qualitative or semi-quantitative method to visualize the binding of ΔFosB to a DNA probe and the inhibitory effect of a compound.

Principle: A protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA probe. This "shift" in mobility indicates binding.

Materials:

-

Recombinant ΔFosB protein

-

DNA probe with an AP-1 binding site, labeled with a radioisotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, infrared dye).

-

This compound stock solution (in DMSO)

-

Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Poly(dI-dC) as a non-specific competitor

-

Loading dye

-

Non-denaturing polyacrylamide gel

-

Electrophoresis apparatus and buffer (e.g., 0.5x TBE)

-

Detection system (autoradiography film, chemiluminescence imager, or infrared scanner)

Procedure:

-

Prepare binding reactions in separate tubes. Each reaction should contain Binding Buffer, poly(dI-dC), and the labeled DNA probe.

-

To a set of tubes, add the recombinant ΔFosB protein.

-

To another set of tubes, pre-incubate the ΔFosB protein with varying concentrations of this compound for 15-20 minutes before adding the labeled probe.

-

Include control lanes: probe only (no protein), and a competition assay with an excess of unlabeled "cold" probe to demonstrate binding specificity.

-

Incubate all reactions at room temperature for 20-30 minutes.

-

Add loading dye to each reaction and load the samples onto a pre-run non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Detect the labeled DNA probe using the appropriate method. A decrease in the shifted band in the presence of this compound indicates inhibition of DNA binding.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for identifying and characterizing a ΔFosB inhibitor like this compound.

Conclusion

This compound represents a valuable chemical probe for investigating the multifaceted roles of ΔFosB in health and disease. Its characterized allosteric mechanism of action and low micromolar potency make it a significant tool for researchers in neuroscience, pharmacology, and drug discovery. The experimental protocols and workflows detailed in this guide provide a framework for the further characterization of this compound and the discovery of novel ΔFosB inhibitors. Further in vivo studies are warranted to explore the therapeutic potential of targeting this critical transcription factor with compounds like this compound.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Small Molecule Screening Identifies Regulators of the Transcription Factor ΔFosB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Allosteric inhibition of hypoxia inducible factor-2 with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. licorbio.com [licorbio.com]

AKOS B018304: An Inquiry into its Role in Neuroscience Research

For Immediate Release

An in-depth analysis of the existing scientific literature reveals a notable absence of direct research linking the chemical compound AKOS B018304 to the field of neuroscience. Despite its availability from various chemical suppliers for research purposes, this arylalkylidene derivative is primarily documented as a potent, low-micromolar inhibitor of the chikungunya virus.

Currently, there are no publicly available in vitro or in vivo studies, experimental protocols, or quantitative data that would elucidate a mechanism of action or potential therapeutic utility for this compound within a neurological context. The signaling pathways and its effects on neuronal cells remain uninvestigated in the scientific literature.

Chemical and Physical Properties

While its applications in neuroscience are not documented, the fundamental properties of this compound have been established.

| Property | Value |

| CAS Number | 6308-22-1 |

| Molecular Formula | C10H6N2O3S2 |

| Molecular Weight | 266.30 g/mol |

| Purity | Available up to 99.37% |

| Format | Powder |

Availability for Research

This compound is available from several chemical suppliers for research use only. It is not intended for human or veterinary use. Researchers can acquire the compound in various quantities, typically as a powder. For experimental purposes, it is soluble in DMSO.

Future Directions

The absence of data on this compound in neuroscience does not preclude its potential relevance. The broader class of arylalkylidene derivatives has been explored for various biological activities. Future research could investigate the effects of this compound on neuronal cell cultures to screen for potential neuroprotective, anti-inflammatory, or other neuromodulatory effects. Initial steps could involve binding assays to determine its affinity for neuronal receptors or enzymes.

Until such studies are conducted and published, the role of this compound in neuroscience research remains an open question. The scientific community is encouraged to explore the potential of this and other novel compounds to address unmet needs in the treatment of neurological disorders.

Experimental Workflow: Proposed Initial Screening

For researchers interested in exploring the potential of this compound in neuroscience, a general initial screening workflow is proposed below. This workflow is a hypothetical starting point and would require significant development and validation.

Caption: Proposed workflow for initial in vitro screening of this compound in neuroscience research.

Arylalkylidene derivatives in preclinical studies

A Technical Guide to Preclinical Studies of Arylalkylidene Derivatives

Executive Summary

Arylalkylidene derivatives represent a versatile class of organic compounds characterized by an aryl group linked to an alkylidene moiety. This structural scaffold is a cornerstone in medicinal chemistry, enabling the synthesis of a wide array of molecules with diverse biological activities. Preclinical research has demonstrated their potential across several therapeutic areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders. This guide provides a comprehensive overview of the preclinical data for these derivatives, focusing on quantitative biological activities, detailed experimental protocols for key assays, and the signaling pathways implicated in their mechanisms of action. The information is tailored for researchers, scientists, and drug development professionals to facilitate further investigation and development of this promising class of compounds.

Introduction to Arylalkylidene Derivatives

The arylalkylidene scaffold consists of an aromatic ring system connected to a carbon-carbon double bond, which is often part of an α,β-unsaturated ketone system. This arrangement confers a unique chemical reactivity that allows for interactions with various biological targets.[1] The synthetic accessibility of these compounds, often through straightforward condensation reactions like the Claisen-Schmidt condensation, has made them attractive for the development of large compound libraries for high-throughput screening.[2] Their broad spectrum of pharmacological activities has established them as privileged structures in drug discovery.[1]

Key Therapeutic Areas in Preclinical Development

Anticancer Activity

Arylalkylidene derivatives have shown significant potential as anticancer agents, primarily through the induction of cytotoxicity and apoptosis in various cancer cell lines.

Data Presentation: Cytotoxic Activity

The antiproliferative effects of several arylalkylidene derivatives have been quantified, with IC50 values indicating potent activity against various cancer cell lines.

Table 1: Cytotoxic Activity of Arylalkylidene Derivatives

| Compound Class/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| 16E-Arylidene-5α,6α-epoxyepiandrosterone (2,3-dichlorophenyl derivative) | MCF-7 (Breast) | 3.47 | [3] |

| Pyrazolidine Steroidal Arylidene | SMMC-7721 (Hepatocellular) | 4.30 | [1] |

| Pyrazolidine Steroidal Arylidene | MCF-7 (Breast) | 2.06 | [1] |

| Steroidal Arylidene Derivative 33 | MGC-803 (Gastric) | 5.79 | [1] |

| Steroidal Arylidene Derivative 34 | SMMC-7721 (Hepatocellular) | 0.71 | [1] |

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and the cytotoxic effects of compounds.[4]

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight (~24 hours) at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the arylalkylidene derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified duration (e.g., 24, 48, or 72 hours).[5][6]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[6][7]

-

Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl, or a specialized SDS-based buffer) to each well to dissolve the formazan crystals.[7]

-

Absorbance Reading: Shake the plate gently on an orbital shaker for about 15 minutes to ensure complete dissolution. Measure the absorbance of the solution using a microplate spectrophotometer at a wavelength between 550 and 600 nm.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mandatory Visualization: Apoptosis Induction Pathway

Caption: Arylalkylidene derivatives can induce apoptosis via the intrinsic mitochondrial pathway.

Anti-inflammatory Activity

Several arylalkylidene derivatives have been investigated for their ability to modulate inflammatory responses, often by targeting key signaling pathways like NF-κB.

Data Presentation: Anti-inflammatory Effects

These compounds have shown inhibitory effects on the production of key inflammatory mediators in cellular models.

Table 2: Anti-inflammatory Activity of Arylalkylidene Derivatives

| Compound Class/Derivative | Assay/Model | Quantitative Result | Reference |

| Oleanolic Acid-Arylidene (3a) | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 77.18% inhibition at 10 µM | [2] |

| Oleanolic Acid-Arylidene (3L) | IL-6 Inhibition (LPS-stimulated RAW 264.7 cells) | 77.2% inhibition | [2] |

| Oleanolic Acid-Arylidene (3L) | TNF-α Inhibition (LPS-stimulated RAW 264.7 cells) | 75.4% inhibition | [2] |

| Arylidene Indanone (IPX-18) | TNF-α Inhibition (Human Whole Blood) | IC50 = 298.8 nM | [8] |

| Arylidene Indanone (IPX-18) | IFN-γ Inhibition (Human Whole Blood) | IC50 = 217.6 nM | [8] |

| Arylidene Indanone (IPX-18) | Basophil Activation Inhibition | IC50 = 91.63 nM | [8] |

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the production of nitrite (B80452), a stable metabolite of NO, in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[9]

-

Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[9]

-

Pre-treatment: Treat the cells with various concentrations of the arylalkylidene derivatives for 1 hour.[9]

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Incubate for another 24 hours.[9]

-

Supernatant Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.[9]

-

Griess Reaction: Mix the collected supernatant with an equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[9][10]

-

Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes. Measure the absorbance at 540-550 nm.[11]

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Mandatory Visualization: NF-κB Signaling Inhibition

Caption: Arylalkylidene derivatives can inhibit inflammation by blocking IKK-mediated NF-κB activation.

Antimicrobial Activity

Arylalkylidene derivatives, particularly those incorporating heterocyclic scaffolds like rhodanine (B49660) or indolone, have demonstrated potent activity against a range of microbial pathogens.

Data Presentation: Antimicrobial Potency

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial efficacy of these compounds.

Table 3: Antimicrobial Activity of Arylalkylidene Derivatives

| Compound Class/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids | Gram-positive bacteria | 7.8 - 125 | [12] |

| 3-Alkylidene-2-indolone (10g/10h) | S. aureus (MRSA) ATCC 43300 | 0.5 | [13] |

| 3-Alkylidene-2-indolone (10h) | E. coli CMCC 10211 | 16 | [13] |

| Isatin-derived azole (IX) | E. coli ATCC 25922 | 1 | [13] |

| Indolin-2-one/nitroimidazole hybrid (XI) | Gram-positive & Gram-negative bacteria | 0.0625 - 4 | [13] |

| Azo-based calix[7]arenes | P. aeruginosa, E. coli, S. aureus | 4.88 - 312 | [14] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized assay to determine the MIC of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the arylalkylidene derivative in the broth medium to obtain a range of concentrations.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the plate, including a positive control (microbe, no compound) and a negative control (broth, no microbe).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance.

Mandatory Visualization: Workflow for MIC Determination

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Neuroprotective Activity

Certain arylalkylidene derivatives have shown promise in protecting neuronal cells from various insults, suggesting potential applications in neurodegenerative diseases.

Data Presentation: Neuroprotective Effects

Studies have demonstrated the ability of these compounds to mitigate cell death and injury in both in vitro and in vivo models of neuronal damage.

Table 4: Neuroprotective Effects of Arylalkylidene Derivatives

| Compound Class/Derivative | Model | Measured Effect | Reference |

| Arylidene malonate (KM-34) | Oxygen-Glucose Deprivation (OGD) in rat hippocampal slices | Reduced cellular death at 10 and 50 µM | [15] |

| Arylidene malonate (KM-34) | Middle Cerebral Artery Occlusion (MCAO) in rats | Reduced infarct volume and neurological score at 1 mg/kg | [16] |

| 16-Arylidene steroid | LPS-treated animal models | Suppression of oxidative stress and reduction in TNF-α levels | [1] |

| Various cyclic dipeptides | Primary neuronal cultures (glutamate toxicity) | Reduced cell death | [17] |

| RAR agonist (ellorarxine) | Epoxomicin-induced toxicity in neuronal cells | Increased number of viable cells | [18] |

Experimental Protocol: Neuroprotection Assay in an In Vitro Ischemia Model

This protocol describes an assay to evaluate the neuroprotective effect of a compound against oxygen-glucose deprivation (OGD), which mimics ischemic conditions.[15]

-

Culture Preparation: Use primary neuronal cultures or organotypic hippocampal slice cultures. Allow the cultures to stabilize for a period before the experiment.

-

Compound Pre-treatment: Pre-incubate the cultures with various concentrations of the arylalkylidene derivative for a specified time (e.g., 1-24 hours).

-

OGD Induction: Induce ischemic-like injury by replacing the normal culture medium with a glucose-free medium and placing the cultures in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 30-60 minutes).

-

Reperfusion: Terminate the OGD by returning the cultures to normal, glucose-containing medium and normoxic conditions.

-

Incubation: Incubate the cultures for a further 24-48 hours to allow for the development of delayed neuronal death.

-

Viability Assessment: Quantify neuronal death using methods such as propidium (B1200493) iodide (PI) staining (which labels dead cells), LDH release assay, or the MTT assay described previously.

-

Data Analysis: Compare the level of cell death in compound-treated cultures to that in vehicle-treated OGD cultures to determine the percentage of neuroprotection.

Mandatory Visualization: Logic of Neuroprotection in Ischemia/Reperfusion

Caption: Arylalkylidene derivatives can confer neuroprotection by mitigating the ischemic cascade.

Conclusion and Future Directions

Preclinical studies have firmly established arylalkylidene derivatives as a versatile and potent class of bioactive molecules. Their efficacy in anticancer, anti-inflammatory, antimicrobial, and neuroprotective models highlights their significant therapeutic potential. The data summarized herein provides a strong foundation for further drug development efforts. Future research should focus on optimizing lead compounds to improve their pharmacokinetic profiles, reduce potential toxicity, and further elucidate their mechanisms of action. Advanced in vivo studies in relevant disease models are the critical next step to translate the preclinical promise of these compounds into clinical candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, Molecular Modelling, and Biological Evaluation of Oleanolic Acid-Arylidene Derivatives as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, In Vitro Biological Evaluation of Antiproliferative and Neuroprotective Effects and In Silico Studies of Novel 16E-Arylidene-5α,6α-epoxyepiandrosterone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. Evaluation of Free Radical-Scavenging and Nitric Oxide Inhibition Activities of Selected Medicinal Plants – Material Science Research India [materialsciencejournal.org]

- 11. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Novel arylidene malonate derivative, KM-34, showed neuroprotective effects on in vitro and in vivo models of ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Neuroprotective effects of novel small peptides in vitro and after brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Neuroprotective effects of ellorarxine in neuronal models of degeneration [frontiersin.org]

An In-depth Technical Guide to AKOS B018304 (CAS: 6308-22-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AKOS B018304 is a small molecule with the CAS number 6308-22-1.[1][2][3][4][5] It is recognized for its dual inhibitory action against two distinct biological targets: the non-structural protein 2 (nsP2) protease of the Chikungunya virus (CHIKV) and the human transcription factor delta-FosB (ΔFosB).[1][6] This unique profile positions this compound as a valuable chemical probe for studying the replication of alphaviruses and the molecular mechanisms underlying chronic neuropsychiatric conditions. This guide provides a comprehensive overview of its chemical properties, biological activities, and the experimental protocols used for its characterization.

Chemical Properties

This compound, also known by its synonyms (5Z)-5-(2-Nitrobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one, C6, and NSC 43396, is an arylalkylidene derivative of 1,3-thiazolidin-4-one.[2][3][6] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6308-22-1 | [1][2][3][4][5] |

| Molecular Formula | C10H6N2O3S2 | [1] |

| Molecular Weight | 266.29 g/mol | [1] |

| IUPAC Name | (5Z)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | [3] |

| SMILES | O=C1N=C(S)S/C1=C\C2=CC=CC=C2--INVALID-LINK--=O | [1] |

| Appearance | Solid powder | [1] |

| Purity | >98% | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | [1] |

Biological Activity and Mechanism of Action

Anti-Chikungunya Virus Activity

This compound has demonstrated potent inhibitory activity against the Chikungunya virus in cell-based assays.[1][2][7] The proposed mechanism of action is the inhibition of the viral nsP2 protease. This enzyme is crucial for the cleavage of the viral polyprotein into individual non-structural proteins, which are essential for the replication of the virus. By inhibiting nsP2 protease, this compound effectively halts the viral life cycle.

Quantitative Data: Anti-Chikungunya Virus Activity

| Parameter | Value | Cell Line | Assay |

| EC50 | 4.2 µM | Vero | Cytopathic Effect (CPE) Reduction Assay |

Data sourced from a study on thiazolidone derivatives as inhibitors of the Chikungunya virus, where this compound was referred to as compound 8.

Inhibition of ΔFosB

This compound has also been identified as an allosteric inhibitor of the transcription factor ΔFosB.[6] ΔFosB is a highly stable protein that accumulates in the brain's reward circuitry upon chronic exposure to stimuli such as drugs of abuse, stress, and certain medications. It plays a key role in the long-term adaptations that contribute to addiction and other neuropsychiatric disorders. This compound disrupts the binding of ΔFosB to its DNA targets, thereby modulating the expression of downstream genes.[6]

Quantitative Data: ΔFosB Inhibition

| Parameter | Value | Assay |

| IC50 | 10.1 µM | Fluorescence Polarization Assay (disruption of ΔFosB binding to TMR-cdk5) |

Data sourced from a study identifying allosteric inhibitors of ΔFosB, where this compound was likely referred to as compound C6.[6]

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay for Anti-Chikungunya Virus Activity

This assay is designed to quantify the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Methodology:

-

Cell Culture: Vero cells are seeded in 96-well plates and cultured until they form a confluent monolayer.

-

Compound Preparation: A stock solution of this compound is prepared in DMSO and then serially diluted to various concentrations in the cell culture medium.

-

Infection: The cell culture medium is removed from the wells, and the cells are washed. The cells are then infected with a predetermined titer of Chikungunya virus (LR2006_OPY1 strain) in the presence of the different concentrations of this compound. Control wells with virus only (no compound) and cells only (no virus, no compound) are also included.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period that allows for the development of a clear cytopathic effect in the virus control wells (typically 3-4 days).

-

Quantification of CPE: The cytopathic effect is quantified by staining the remaining viable cells with a crystal violet solution. The dye is then solubilized, and the absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the cell control. The EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced death, is then determined by non-linear regression analysis.

Fluorescence Polarization Assay for ΔFosB Inhibition

This assay measures the disruption of the interaction between ΔFosB and its DNA binding partner.

Methodology:

-

Reagents:

-

Purified recombinant ΔFosB protein.

-

A fluorescently labeled DNA oligonucleotide containing the ΔFosB binding site (e.g., TMR-cdk5).

-

This compound dissolved in DMSO.

-

Assay buffer.

-

-

Assay Procedure:

-

The assay is performed in a low-volume black microplate.

-

A fixed concentration of the fluorescently labeled DNA probe is mixed with a fixed concentration of the ΔFosB protein in the assay buffer. This mixture is incubated to allow for binding, resulting in a high fluorescence polarization signal.

-

This compound is added to the wells at various concentrations.

-

The plate is incubated to allow the compound to interact with the protein-DNA complex.

-

-

Measurement: The fluorescence polarization of each well is measured using a suitable plate reader. A decrease in the polarization signal indicates the displacement of the fluorescent DNA probe from the ΔFosB protein.

-

Data Analysis: The IC50 value, the concentration of this compound that causes a 50% reduction in the fluorescence polarization signal, is calculated by fitting the data to a dose-response curve.

Visualizations

Proposed Mechanism of Action: Anti-Chikungunya Virus Activity

Caption: Inhibition of Chikungunya virus replication by this compound.

Proposed Mechanism of Action: ΔFosB Inhibition

Caption: Allosteric inhibition of ΔFosB-mediated transcription by this compound.

Experimental Workflow: CPE Reduction Assay

Caption: Workflow for the Cytopathic Effect (CPE) reduction assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiazolidone derivatives as inhibitors of chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Thiazolidinedione Derivatives as Potential ZIKV Antiviral Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.vensel.org [pubs.vensel.org]

- 6. Transcriptional mechanisms of addiction: role of ΔFosB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small Molecule Screening Identifies Regulators of the Transcription Factor ΔFosB - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on AKOS B018304 (NSC 43396/C6): An Allosteric Inhibitor of the Transcription Factor ΔFosB

For Researchers, Scientists, and Drug Development Professionals

Abstract

AKOS B018304, also known as NSC 43396 and designated as compound C6 in pivotal screening literature, is a small molecule identified as a potent allosteric inhibitor of the transcription factor ΔFosB. By disrupting the binding of ΔFosB to its DNA targets, this compound offers a valuable tool for investigating the extensive gene regulatory networks governed by this transcription factor. ΔFosB is critically implicated in the long-term neural and behavioral plasticity underlying addiction, stress-related disorders, and other neuropsychiatric conditions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, its effects on gene transcription with a focus on key target genes such as Gria2 (encoding GluR2), and detailed experimental protocols for its characterization.

Introduction

The transcription factor ΔFosB is a uniquely stable member of the Fos family of proteins, which accumulates in specific brain regions upon chronic exposure to various stimuli, including drugs of abuse, stress, and certain medications.[1] This accumulation drives long-lasting changes in gene expression that contribute to the molecular basis of addiction and other neurological disorders.[1] this compound has emerged from high-throughput screening as a selective inhibitor of ΔFosB's transcriptional activity, not by competing with DNA binding directly, but by acting through an allosteric mechanism.[2] This guide will delve into the technical details of this compound's function and provide methodologies for its study.

Mechanism of Action: Allosteric Inhibition of ΔFosB

This compound functions by allosterically inhibiting the binding of the ΔFosB/JunD heterodimer to its consensus AP-1 DNA binding sites.[2] This mechanism is distinct from competitive inhibitors that would directly occlude the DNA-binding domain. The allosteric nature of this compound's action suggests that it induces a conformational change in the ΔFosB protein complex, thereby reducing its affinity for DNA.

The core of this mechanism is the disruption of the protein-DNA interaction that is fundamental to ΔFosB's role as a transcriptional regulator. By preventing ΔFosB from binding to the promoter regions of its target genes, this compound effectively modulates the downstream transcriptional cascade.

Quantitative Data on this compound Activity

The inhibitory potency of this compound on the DNA binding activity of ΔFosB has been quantified using fluorescence polarization assays. This technique measures the change in the polarization of fluorescently labeled DNA upon binding to the ΔFosB protein.

| Compound ID | Synonym(s) | Target | Assay Type | IC50 | Reference |

| This compound | C6, NSC 43396 | ΔFosB-DNA Binding | Fluorescence Polarization | 10.1 µM | [2] |

Effects on Gene Transcription

This compound, by inhibiting ΔFosB, is expected to alter the expression of a suite of genes regulated by this transcription factor. Key among these are genes involved in synaptic plasticity and neuronal signaling.

Upregulation of Gria2 (GluR2)

One of the well-characterized target genes of ΔFosB is Gria2, which encodes the glutamate (B1630785) receptor 2 (GluR2) subunit of the AMPA receptor. Research has shown that a related compound, C2, identified in the same screen as this compound, significantly elevates the mRNA levels of Gria2 in the nucleus accumbens of cocaine-treated mice.[2] While specific quantitative data on the fold-change induced by this compound is not yet published, its similar mechanism of action suggests a comparable effect on Gria2 expression.

Potential Modulation of Other ΔFosB Target Genes

ΔFosB is known to regulate a number of other genes, including Cdk5 (cyclin-dependent kinase 5), which is involved in synaptic remodeling.[3] It is hypothesized that this compound would also modulate the expression of Cdk5 and other ΔFosB targets, though further experimental verification is required.

Experimental Protocols

Fluorescence Polarization Assay for ΔFosB-DNA Binding Inhibition

This protocol is adapted from the high-throughput screen that identified this compound.[2]

Objective: To determine the IC50 of this compound for the inhibition of ΔFosB binding to a fluorescently labeled DNA probe.

Materials:

-

Purified ΔFosB/JunD heterodimer

-

Fluorescently labeled DNA probe containing an AP-1 consensus sequence (e.g., TMR-labeled cdk5 promoter fragment)

-

This compound (and other test compounds)

-

Assay Buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.4)

-

384-well, low-volume, black, round-bottom assay plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In the assay plate, add a fixed concentration of the fluorescently labeled DNA probe.

-

Add the serially diluted this compound to the wells.

-

Initiate the binding reaction by adding a fixed concentration of the purified ΔFosB/JunD heterodimer.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 30 minutes).

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based AP-1 Reporter Gene Assay

Objective: To assess the functional effect of this compound on ΔFosB-mediated transcription in a cellular context.

Materials:

-

Neuro2A cells (or other suitable cell line)

-

Expression plasmids for ΔFosB and JunD

-

AP-1 luciferase reporter plasmid (containing multiple AP-1 consensus sites upstream of a luciferase gene)

-

Transfection reagent

-

This compound

-

Cell culture medium and reagents

-

Luciferase assay system

-

Luminometer

Procedure:

-

Seed Neuro2A cells in a 96-well plate.

-

Co-transfect the cells with the ΔFosB and JunD expression plasmids and the AP-1 luciferase reporter plasmid.

-

After transfection, treat the cells with various concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

-

Analyze the effect of this compound on AP-1 driven luciferase expression.

In Vivo Administration and qPCR Analysis of Target Gene Expression

Objective: To determine the effect of this compound on the expression of ΔFosB target genes in a specific brain region of a relevant animal model.

Materials:

-

Animal model (e.g., mice)

-

This compound formulated for in vivo delivery

-

Stereotaxic apparatus for intracranial injections (if applicable)

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix and primers for target genes (Gria2, Cdk5) and a housekeeping gene (e.g., Gapdh)

-

Real-time PCR instrument

Procedure:

-

Administer this compound to the animals via the desired route (e.g., systemic injection or direct intracranial infusion into a region like the nucleus accumbens).

-

At a specified time point after treatment, euthanize the animals and dissect the brain region of interest.

-

Isolate total RNA from the tissue samples.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for the target genes and a housekeeping gene for normalization.

-

Calculate the relative change in gene expression (fold change) using the ΔΔCt method.

Visualizations

Signaling Pathway of ΔFosB and Point of Intervention by this compound

Caption: ΔFosB signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Testing this compound In Vivo

Caption: Workflow for in vivo analysis of this compound's effect on gene expression.

Conclusion

This compound is a valuable chemical probe for elucidating the complex roles of the transcription factor ΔFosB in health and disease. Its allosteric mechanism of action provides a unique approach to modulating ΔFosB's activity. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the effects of this compound on gene transcription and to explore its therapeutic potential in disorders characterized by aberrant ΔFosB signaling. Further research, including global gene expression profiling and detailed in vivo studies, will continue to expand our understanding of this promising compound.

References

An In-depth Technical Guide on the Discovery and Synthesis of AKOS B018304: A Potent Chikungunya Virus Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of AKOS B018304, a novel small molecule with potent inhibitory activity against the Chikungunya virus (CHIKV). This document details the scientific background, experimental protocols, and key data associated with this promising antiviral compound.

Introduction

This compound, chemically identified as (5Z)-5-(2-Nitrobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one, is an arylalkylidene derivative of the rhodanine (B49660) scaffold. Rhodanine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties. The discovery of this compound as a potent inhibitor of Chikungunya virus replication highlights the potential of the rhodanine core in the development of novel antiviral therapeutics. The Chikungunya virus, a mosquito-borne alphavirus, has caused widespread outbreaks of debilitating febrile illness and arthritis, for which no specific antiviral treatment is currently available.

Discovery and Biological Activity

This compound was identified as a potent inhibitor of the Chikungunya virus (strain LR2006_OPY1) through a screening of a series of arylalkylidene derivatives of 1,3-thiazolidin-4-one.[1] The antiviral activity was evaluated in Vero cell cultures using a cytopathic effect (CPE) reduction assay.[1]

Quantitative Biological Data

The key quantitative data for the antiviral activity and cytotoxicity of this compound are summarized in the table below.

| Compound ID | Chemical Name | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| This compound | (5Z)-5-(2-Nitrobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one | 0.42 | >100 | >238 |

EC₅₀ (Half-maximal Effective Concentration): The concentration of the compound that inhibits 50% of the viral cytopathic effect. CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of the compound that reduces the viability of host cells by 50%. SI (Selectivity Index): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound. A higher SI value suggests greater selectivity for antiviral activity over cytotoxicity.

Synthesis of this compound

The synthesis of this compound is achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound (rhodanine) with an aldehyde (2-nitrobenzaldehyde).

Synthetic Workflow

The logical workflow for the synthesis of this compound is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of (5Z)-5-(2-Nitrobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one (this compound)

Materials:

-

Rhodanine (2-thioxo-1,3-thiazolidin-4-one)

-

2-Nitrobenzaldehyde

-

Piperidine (or another suitable base)

-

Ethanol (B145695) (or another suitable solvent)

-

Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

-

A mixture of rhodanine (1 equivalent) and 2-nitrobenzaldehyde (1 equivalent) is dissolved in a suitable solvent such as ethanol.

-

A catalytic amount of a base, such as piperidine, is added to the reaction mixture.

-

The reaction mixture is refluxed for a specified period (typically a few hours) and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The precipitated solid product is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure (5Z)-5-(2-Nitrobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one (this compound).

-

The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action: Targeting the Chikungunya Virus nsP2 Protease

The proposed mechanism of action for this compound involves the inhibition of the Chikungunya virus non-structural protein 2 (nsP2) protease. The nsP2 protease is a viral enzyme essential for the processing of the viral polyprotein, a critical step in the replication of the virus.

Signaling Pathway and Inhibition

The inhibition of the nsP2 protease by this compound disrupts the viral replication cycle. A simplified representation of this interaction is shown below.

Caption: Inhibition of CHIKV nsP2 protease by this compound.

Molecular docking studies have been performed to elucidate the binding mode of this compound within the active site of the Chikungunya virus nsP2 protease (PDB Code: 3TRK).[1] These in silico analyses suggest that the compound fits into the active site of the enzyme, potentially forming interactions that inhibit its proteolytic activity. This inhibition of polyprotein processing is believed to be the primary mechanism behind the potent antiviral effect of this compound.

Key Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the compound that is toxic to the host cells (CC₅₀).

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

-

Vero cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

-

The cell culture medium is replaced with fresh medium containing two-fold serial dilutions of this compound. A "cells only" control (without the compound) is also included.

-

The plate is incubated for a period that matches the antiviral assay (e.g., 48-72 hours).

-

Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plate is incubated for 2-4 hours, during which viable cells metabolize the MTT into a purple formazan (B1609692) product.

-

A solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage relative to the "cells only" control, and the CC₅₀ value is determined by non-linear regression analysis.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay is used to quantify the inhibitory effect of the compound on the virus (EC₅₀).

Workflow:

Caption: Workflow for the plaque reduction assay.

Detailed Protocol:

-

Vero cells are grown in 6-well or 12-well plates to form a confluent monolayer.

-

Serial dilutions of this compound are prepared and pre-incubated with a known titer of Chikungunya virus for 1 hour at 37°C.

-

The cell monolayers are washed, and the virus-compound mixtures are added to the cells. A virus-only control is also included.

-

After an adsorption period of 1-2 hours, the inoculum is removed.

-

The cells are overlaid with a semi-solid medium (e.g., culture medium containing 1-2% carboxymethyl cellulose) to restrict the spread of the virus, leading to the formation of localized plaques.

-

The plates are incubated for 2-3 days.

-

The cells are then fixed (e.g., with 4% formaldehyde) and stained with a solution of crystal violet.

-

The number of plaques in each well is counted.

-

The percentage of plaque reduction is calculated for each compound concentration relative to the virus-only control.

-

The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.

Conclusion

This compound has emerged as a potent and selective inhibitor of the Chikungunya virus in vitro. Its straightforward synthesis, significant antiviral activity at sub-micromolar concentrations, and high selectivity index make it a promising lead compound for the development of novel anti-CHIKV therapeutics. The proposed mechanism of action, involving the inhibition of the essential viral nsP2 protease, provides a solid foundation for further optimization and structure-activity relationship (SAR) studies. The detailed experimental protocols provided in this guide offer a basis for the replication and extension of these findings by the scientific community. Further preclinical development, including in vivo efficacy and safety studies, is warranted to fully assess the therapeutic potential of this compound.

References

AKOS B018304: A Dual-Targeting Investigational Compound for Antiviral and Neurological Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AKOS B018304, also known as NSC 43396 and referred to in some literature as compound C6, is a small molecule arylalkylidene derivative with demonstrated biological activity against two distinct and significant therapeutic targets. Primarily, it has been identified as a potent allosteric inhibitor of the transcription factor ΔFosB, a key regulator in the molecular pathways of addiction and other neurological disorders. Additionally, related thiazolidone derivatives have shown inhibitory activity against the Chikungunya virus (CHIKV), suggesting a potential secondary application as an antiviral agent. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

This compound is a well-characterized small molecule with the following properties:

| Property | Value |

| IUPAC Name | (5Z)-5-(2-Nitrobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one |

| Synonyms | NSC 43396, C6 |

| CAS Number | 6308-22-1 |

| Molecular Formula | C10H6N2O3S2 |

| Molecular Weight | 266.30 g/mol |

| Appearance | Powder |

| Purity | Typically >99% |

Therapeutic Potential and Mechanism of Action

This compound has demonstrated a dual-targeting capability, making it a compound of interest for two distinct therapeutic areas:

Inhibition of ΔFosB for Neurological Disorders

The transcription factor ΔFosB is a uniquely stable protein that accumulates in specific brain regions, such as the nucleus accumbens, following chronic exposure to stimuli like drugs of abuse, stress, or certain medications.[1][2] This accumulation is a key driver of long-term neural and behavioral plasticity underlying conditions like addiction and depression.[3]

This compound (referred to as C6 in foundational studies) acts as an allosteric inhibitor of ΔFosB.[4] It disrupts the binding of ΔFosB to its target DNA sequences by inducing a conformational change in the protein, rather than by directly competing for the DNA binding site.[4] This allosteric mechanism offers a novel approach to modulating the activity of this challenging therapeutic target.

Antiviral Activity Against Chikungunya Virus

While direct antiviral data for this compound is limited, a closely related series of arylalkylidene derivatives of 1,3-thiazolidin-4-one have been synthesized and evaluated for their inhibitory effects on the Chikungunya virus (CHIKV).[5] The proposed mechanism of action for these compounds is the inhibition of the viral non-structural protein 2 (nsP2) protease.[5] The nsP2 protease is crucial for the processing of the viral polyprotein, a necessary step for viral replication.[6]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its closely related analogs.

Table 1: ΔFosB Inhibition Data for this compound (Compound C6)

| Parameter | Value | Assay | Reference |

| IC50 | 10.1 μM | Fluorescence Polarization Assay (disruption of ΔFosB binding to TMR-cdk5) | [4] |

Table 2: Antiviral and Cytotoxicity Data for a Structurally Related Thiazolidone Derivative

| Compound | EC50 (CHIKV) | CC50 (Vero cells) | Selectivity Index (SI) | Reference |

| Compound 7* | 0.42 μM | > 100 μM | > 238 | [5] |

| This compound | Not Reported | > 100 μM | Not Applicable | [7] |

*Note: Compound 7 from the Jadav et al. study is a close structural analog of this compound and is presented here to indicate the potential antiviral efficacy of this chemical class. The cytotoxicity of this compound (Compound 6 in the same study) was found to be greater than 100 μM in Vero cells.[7]

Experimental Protocols

Fluorescence Polarization Assay for ΔFosB-DNA Binding Inhibition

This protocol outlines the methodology to determine the inhibitory effect of this compound on the binding of ΔFosB to its DNA target.

Materials:

-

Purified ΔFosB protein

-

Fluorescently labeled DNA probe containing the AP-1 consensus sequence (e.g., 5'-fluorescein-labeled)

-

Binding buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 2.5% glycerol)

-

This compound stock solution in DMSO

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a solution of the fluorescently labeled DNA probe at a low nanomolar concentration in the binding buffer.

-

Add increasing concentrations of purified ΔFosB protein to the DNA solution to determine the optimal protein concentration that results in a significant shift in fluorescence polarization.

-

To assess inhibition, incubate the ΔFosB protein with varying concentrations of this compound for a predetermined period at room temperature.

-

Initiate the binding reaction by adding the fluorescently labeled DNA probe to the protein-compound mixture.

-

After incubation to reach equilibrium, measure the fluorescence polarization of each sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cytopathic Effect (CPE) Reduction Assay for Antiviral Activity

This protocol describes a general method for evaluating the antiviral activity of compounds like this compound against Chikungunya virus.

Materials:

-

Vero cells (or another susceptible cell line)

-

Chikungunya virus stock of known titer

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

-

This compound stock solution in DMSO

-